![molecular formula C7H15NO4S B2772342 N-(2-hydroxyethyl)oxane-4-sulfonamide CAS No. 1427967-11-0](/img/structure/B2772342.png)
N-(2-hydroxyethyl)oxane-4-sulfonamide
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Overview
Description
“N-(2-hydroxyethyl)oxane-4-sulfonamide” is a molecule with the molecular formula C7H15NO4S . It is a type of sulfonamide, which is an organosulfur group with the structure R−S(=O)2−NR2 . The molecule contains a total of 28 bonds, including 13 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, 1 ether (aliphatic), and 1 sulfonamide (thio-/dithio-) .
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxyethyl)oxane-4-sulfonamide” includes a six-membered ring, a hydroxyl group, a primary alcohol, an aliphatic ether, and a sulfonamide . Further structural analysis such as X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) would provide more detailed information .Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkyl sulfonamides can be deprotonated at carbon. Aryl sulfonamides undergo ortho-lithiation . Specific chemical reactions involving “N-(2-hydroxyethyl)oxane-4-sulfonamide” are not specified in the retrieved sources.Physical And Chemical Properties Analysis
The average mass of “N-(2-hydroxyethyl)oxane-4-sulfonamide” is 209.263 Da, and its monoisotopic mass is 209.072174 Da . More specific physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
- Antibacterial Properties : Research suggests that N-(2-hydroxyethyl)oxane-4-sulfonamide exhibits antibacterial activity . Its ability to repel and kill bacteria makes it promising for medical applications.
- Wound Healing : The compound’s unique structure may contribute to wound healing and tissue repair . Investigating its effects on cell proliferation and tissue regeneration could be valuable.
- Hydrogel Formation : N-(2-hydroxyethyl)oxane-4-sulfonamide can participate in hydrogel formation. Researchers have developed double-network hydrogels by cross-linking it with chitosan (CS) . These hydrogels exhibit high tensile strength and elasticity.
- 2-Oxazoline Synthesis : The compound can serve as a precursor for 2-oxazolines . These moieties are common in natural products, pharmaceuticals, and functional copolymers. Researchers have developed a facile synthesis method using N-(2-hydroxyethyl)oxane-4-sulfonamide .
Biomedical Applications
Polymer Chemistry
Organic Synthesis
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Mechanism of Action
Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . They inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .
Safety and Hazards
Sulfonamides, including “N-(2-hydroxyethyl)oxane-4-sulfonamide”, may cause skin irritation, serious eye irritation, and respiratory irritation . They may cause a strong allergic reaction when used in large doses, with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .
properties
IUPAC Name |
N-(2-hydroxyethyl)oxane-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c9-4-3-8-13(10,11)7-1-5-12-6-2-7/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSDVTHFWLTREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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